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Compound of Interest

Methyl 3-
Compound Name:
(dimethoxymethyl)picolinate

CAS No.: 133155-81-4

Cat. No.: B178275

Get Quote

Executive Summary

Methyl 3-(dimethoxymethyl)picolinate is a strategic "masked" intermediate used primarily in
the synthesis of fused pyridine heterocycles, most notably pyrido[2,3-d]pyrimidines. These
scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR, PI3K inhibitors) and other bioactive
molecules.

The compound features two critical functionalities:
* Methyl Ester (C2): An electrophile for nucleophilic attack (e.g., by amines or amidines).

» Dimethoxymethyl Acetal (C3): A protected aldehyde. Upon acidic hydrolysis, it releases a
reactive formyl group adjacent to the ester, creating a "push-pull” system ideal for annulation
reactions.
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This guide outlines the robust synthesis of this core, its deprotection mechanics, and its

application in generating kinase inhibitor scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6]1[7]1[8]

Property

Specification

Chemical Name

Methyl 3-(dimethoxymethyl)pyridine-2-

carboxylate
CAS Number 133155-81-4
Molecular Formula C10H13NOa
Molecular Weight 211.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
N Soluble in MeOH, DCM, THF, EtOAc; sparingly
Solubility ]
soluble in water
. Stable under basic/neutral conditions;
Stability ) )
hydrolyzes in aqueous acid
) Methyl 3-formylpicolinate (Aldehyde form, CAS
Key Impurity

133155-82-5)

Strategic Synthesis: The "Oxidation-Protection"

Route

While Vilsmeier-Haack formylation of aminopyridines is possible, the most scalable route for

medicinal chemistry involves the Selenium Dioxide (SeO:z) oxidation of methyl 3-

methylpicolinate followed by acetal protection. This route avoids toxic phosphorus byproducts

and yields a cleaner carbon skeleton.

Step 1: SeO2 Oxidation (Methyl 3-methylpicolinate

Methyl 3-formylpicolinate)

e Principle: SeO: selectively oxidizes the activated benzylic (picolinic) methyl group to an

aldehyde without over-oxidation to the carboxylic acid under controlled conditions.
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Protocol:

Setup: Charge a round-bottom flask with Methyl 3-methylpicolinate (1.0 eq) and 1,4-Dioxane
(0.5 M concentration).

Reagent: Add Selenium Dioxide (SeOz2) (1.2 eq).

Reaction: Heat to reflux (100°C) for 4—6 hours. Monitor by TLC/LCMS for the appearance of
the aldehyde (M+H 166).

Workup: Filter the hot reaction mixture through a pad of Celite to remove black selenium
metal. Rinse with EtOAc.[1][2]

Purification: Concentrate the filtrate. The crude aldehyde is often pure enough for the next
step. If necessary, purify via silica gel chromatography (Hexane/EtOAC).[3]

Step 2: Acetal Protection (Aldehyde Dimethoxymethyl
Acetal)

Principle: Acid-catalyzed condensation with trimethyl orthoformate (TMOF) drives the
equilibrium toward the acetal by scavenging water.

Protocol:

Setup: Dissolve the crude Methyl 3-formylpicolinate (1.0 eq) in anhydrous Methanol (0.5 M).

Reagents: Add Trimethyl Orthoformate (TMOF) (3.0 eq) and a catalytic amount of p-
Toluenesulfonic acid (p-TsOH) (0.05 eq).

Reaction: Reflux for 2—3 hours. The reaction is usually quantitative.

Quench: Cool to RT and add Triethylamine (EtsN) (0.1 eq) to neutralize the acid (preventing
hydrolysis during workup).

Isolation: Concentrate in vacuo. Partition between saturated NaHCOs and DCM. Dry organic
layer (NazS0Oa4) and concentrate to yield Methyl 3-(dimethoxymethyl)picolinate.
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Visualization: Synthesis & Application Workflow

The following diagram illustrates the flow from the precursor to the active kinase inhibitor
scaffold.

Medicinal Chemistry Application

Precursor Synthesis
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Figure 1: Synthetic workflow transforming the stable methyl precursor into the reactive acetal
synthon, and finally into the bioactive heterocycle.

Medicinal Chemistry Application: Pyrido[2,3-
d]pyrimidine Synthesis[10]

The primary value of this synthon is the construction of the pyrido[2,3-d]pyrimidine core. This
reaction proceeds via a cascade: acid hydrolysis of the acetal, condensation of the amidine
with the aldehyde, and intramolecular cyclization onto the ester.

Reaction Mechanism[11]
e Unmasking:

removes the methoxy groups, regenerating the aldehyde.

e Imine Formation: The amidine (

) condenses with the aldehyde.

» Cyclization: The second nitrogen of the amidine attacks the methyl ester carbonyl.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b178275/docs?utm_src=pdf-body-img#technical-guide-methyl-3-dimethoxymethyl-picolinate-as-a-versatile-synthon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178275?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Aromatization: Loss of methanol/water yields the pyrimidone.

Standard Protocol (One-Pot Deprotection/Cyclization)

Reagents:

Substrate: Methyl 3-(dimethoxymethyl)picolinate (1.0 eq)

Nucleophile: Acetamidine HCI or Guanidine HCI (1.5 eq)

Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (K2COs3) (2.0-3.0 eq)

Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step:

» Deprotection (Optional Pre-step): If the acetal is very stable, treat the substrate with 1N HCI
in THF for 1 hour, then neutralize. However, under basic reflux conditions with amidines, the
acetal often exchanges and reacts directly or hydrolyzes via trace moisture.
Recommendation: Add 5% water or use the crude aldehyde if the acetal is stubborn.

o Condensation: In a sealed tube, combine the synthon, amidine salt, and base in alcohol.
e Heating: Heat to 80—100°C for 12—16 hours.
e Workup: Cool to RT. The product (a pyridopyrimidone) often precipitates.

* |solation: Filter the solid. Wash with water (to remove salts) and cold ether.

Purification: Recrystallize from DMF/EtOH if necessary.

Outcome: This yields Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. To obtain the 4-chloro
derivative (common for further functionalization via

), treat the pyrimidone with

Troubleshooting & Stability
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Acetal Sensitivity

e Problem: The acetal hydrolyzes prematurely on silica gel during purification.

e Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.
Store the compound under inert gas (Nitrogen/Argon) at 4°C.

Cyclization Failures

e Problem: Formation of the intermediate imine without ring closure.
» Cause: Steric bulk on the amidine or insufficient temperature.

¢ Solution: Switch to a higher boiling solvent (e.g., 2-Methoxyethanol or DMF) and increase
temperature to 120°C. Ensure the base stoichiometry neutralizes the amidine HCI salt
completely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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